Technical Guide: 3-Benzoylthiophene – Synthesis, Properties, and Medicinal Utility
Technical Guide: 3-Benzoylthiophene – Synthesis, Properties, and Medicinal Utility
Executive Summary
3-Benzoylthiophene (CAS: 6453-67-4) represents a critical structural isomer in the family of thienyl ketones.[1][2] Unlike its thermodynamically favored counterpart, 2-benzoylthiophene, the 3-isomer requires specific synthetic orchestration to overcome the natural electrophilic substitution patterns of the thiophene ring. This guide outlines the physicochemical profile, regioselective synthetic strategies, and medicinal applications of 3-benzoylthiophene, serving as a reference for drug development professionals focusing on adenosine receptor modulation and tubulin inhibition scaffolds.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
The distinction between the 2- and 3-isomers is non-trivial in medicinal chemistry, as the position of the carbonyl bridge significantly alters the vector of hydrogen bond acceptors in the active site.
Core Data Table
| Parameter | Data | Notes |
| Chemical Name | 3-Benzoylthiophene | IUPAC: Phenyl(thiophen-3-yl)methanone |
| CAS Number | 6453-67-4 | Critical:[1][2][3] Do not confuse with 2-isomer (CAS 135-00-2) |
| Molecular Formula | C₁₁H₈OS | |
| Molecular Weight | 188.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 63–64 °C | Distinct from 2-isomer (mp 56–58 °C) |
| Solubility | Soluble in DCM, CHCl₃, DMSO | Poor water solubility |
| SMILES | O=C(C1=CSC=C1)C2=CC=CC=C2 |
Part 2: Synthetic Architecture & The Regioselectivity Challenge
The "Thiophene Rule" Paradox
In standard electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation, the sulfur atom in thiophene activates the ring.[1] However, the α-position (C2/C5) is significantly more nucleophilic than the β-position (C3/C4).[1][2]
-
Direct Acylation: Reacting thiophene with benzoyl chloride/AlCl₃ yields >95% 2-benzoylthiophene .[1][2]
-
The Solution: To synthesize 3-benzoylthiophene , one must utilize Halogen-Metal Exchange or Transition Metal Catalysis to bypass the natural electronic bias of the ring.[1]
Strategic Synthesis Logic (Graphviz)[1]
Figure 1: Decision matrix for synthesis. Direct acylation fails due to electronic bias; lithiation of 3-bromothiophene is the standard for high-purity synthesis.[1][2]
Part 3: Validated Experimental Protocol
Objective: Synthesis of 3-Benzoylthiophene via Lithiation-Oxidation Strategy. Rationale: This route avoids the formation of the 2-isomer impurity, which is difficult to separate by chromatography due to similar polarity.[1][2]
Reagents & Equipment
-
Substrate: 3-Bromothiophene (1.0 eq)
-
Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)[1][2]
-
Electrophile: Benzaldehyde (1.1 eq)[1]
-
Oxidant: Manganese Dioxide (MnO₂) or PCC (1.5 eq)[1]
-
Solvent: Anhydrous THF (dried over Na/benzophenone)
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous)[1]
Step-by-Step Methodology
-
Lithiation (The Critical Step):
-
Charge a flame-dried 3-neck flask with 3-bromothiophene dissolved in anhydrous THF.
-
Cool the system to -78 °C (Dry ice/acetone bath). Note: Temperature control is vital to prevent "lithium scrambling" to the 2-position.[1][2]
-
Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78 °C to generate 3-lithiothiophene.
-
-
Nucleophilic Attack:
-
Intermediate Isolation:
-
Oxidation to Ketone:
Self-Validating Checkpoint:
-
¹H NMR (CDCl₃): Look for the diagnostic singlet (or finely split doublet) at δ 7.9–8.0 ppm representing the C2 proton of the thiophene ring, deshielded by the adjacent carbonyl. If the signal is a doublet at δ 7.6–7.7 ppm, you likely have the 2-isomer impurity.[1][2]
Part 4: Medicinal Chemistry & Applications[2][3][5][6][7][8][9]
3-Benzoylthiophene serves as a "bioisostere" for benzophenone or 3-benzoylpyridine in drug design.[1][2]
Adenosine Receptor Modulators
Derivatives of 2-amino-3-benzoylthiophene are potent allosteric enhancers of the A1 Adenosine Receptor (A1AR) .[1][2][4]
-
Mechanism: The 3-benzoyl moiety positions the phenyl ring in a hydrophobic pocket distinct from the orthosteric site, enhancing the binding of endogenous adenosine.[1]
-
Therapeutic Utility: Neuropathic pain and ischemia-reperfusion injury.[1][2]
Tubulin Polymerization Inhibitors
Analogues where the carbonyl bridge connects the thiophene to a trimethoxyphenyl ring (mimicking Combretastatin A-4) have shown efficacy.[1][2]
-
SAR Insight: The 3-thiophene linkage provides a specific bond angle (~120°) that mimics the cis-stilbene geometry required for tubulin binding, often with better metabolic stability than the stilbene olefin.[1]
Biological Pathway Interaction (Graphviz)
Figure 2: Pharmacological targets of the 3-benzoylthiophene scaffold.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248647, 3-Benzoylthiophene. Retrieved from [Link]
-
Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor Based on 2-Amino-3-benzoylthiophene. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Organic Chemistry Portal. Synthesis of Thiophenes and Benzothiophenes. Retrieved from [Link]
Sources
- 1. 3-Benzoyl-2-thiophenecarboxylic acid | C12H8O3S | CID 315607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
